molecular formula C7H11NO3 B1439263 Glycine, N-(1-oxo-4-pentenyl)- CAS No. 479640-27-2

Glycine, N-(1-oxo-4-pentenyl)-

Cat. No. B1439263
M. Wt: 157.17 g/mol
InChI Key: PVVCNIBHCQRXDB-UHFFFAOYSA-N
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Description

Glycine, N-(1-oxo-4-pentenyl)- is a chemical compound with the molecular formula C7H11NO3 . It is a derivative of glycine, which is one of the simplest kinds of amino acids occurring in nature .


Molecular Structure Analysis

The molecular structure of Glycine, N-(1-oxo-4-pentenyl)- consists of 7 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact structure is not provided in the available resources.


Physical And Chemical Properties Analysis

Glycine, N-(1-oxo-4-pentenyl)- is a colorless crystalline solid . It has a molecular weight of 157.17 . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Protein Glycoengineering

Glycine, N-(1-oxo-4-pentenyl)-, plays a significant role in protein glycoengineering. An approach for generating homogeneously glycosylated proteins involves the chemical attachment of aminooxy glycans to recombinantly produced proteins via oxime linkages, employing the aldehyde tag method. This method has been demonstrated in constructing site-specifically glycosylated variants of human growth hormone (Hudak, Yu, & Bertozzi, 2011).

Anticonvulsant Applications

N-(benzyloxycarbonyl)glycine, a derivative of Glycine, N-(1-oxo-4-pentenyl)-, has been explored for its anticonvulsant properties. Studies have shown that certain amide derivatives of this compound exhibit potent anticonvulsant activities, comparable to phenytoin, and are effective in various chemically induced seizure models (Geurts, Poupaert, Scriba, & Lambert, 1998).

Application in Anticancer Vaccines

The synthesis of nonnatural glycoamino acids starting from n-pentenyl glycosides, including Glycine, N-(1-oxo-4-pentenyl)-, has been employed in the development of anticancer vaccines. This involves the preparation of glycoamino acids containing various antigens and their incorporation into polyvalent glycopeptides for tumor immunotherapy applications (Allen, Harris, & Danishefsky, 2001).

Glycine Receptor Studies

Research has been conducted on the inhibitory glycine receptor (GlyR), a pentameric protein, to understand its assembly and function. Studies have identified amino acid sequence motifs within the receptor subunits, governing its stoichiometry, which is crucial for its role in neurotransmission (Kuhse, Laube, Magalei, & Betz, 1993).

Glycine in Metabolic Regulation and Health

Glycine is a major amino acid with roles in metabolic regulation, antioxidative reactions, and neurological function. It has applications in treating metabolic disorders, enhancing protein synthesis and wound healing, and improving immunity. Its synthesis and degradation pathways have been extensively studied (Wang, Wu, Dai, Yang, Wang, & Wu, 2013).

Glycine Supplementation in Cancer Cachexia

Studies have shown that glycine supplementation can attenuate skeletal muscle wasting in cancer cachexia by reducing inflammation and muscle protein breakdown. This highlights the potential of glycine in cancer treatment and muscle preservation (Ham, Murphy, Chee, Lynch, & Koopman, 2014).

Glycine Metabolites Tracing in Cancer

Tracing the metabolites of glycine using mass spectrometry has provided insights into its role in cancer metabolism. This method has identified several nitrogen-containing metabolites derived from glycine, which are potential biomarkers for monitoring glycine metabolism in cancer (Liu et al., 2015).

Future Directions

Future research directions could involve the study of glycine transporter 1 inhibitors, which might inhibit the activation of the GluN2B receptor, thereby reducing opioid tolerance . This could potentially have implications for the use of Glycine, N-(1-oxo-4-pentenyl)- in medical applications.

properties

IUPAC Name

2-(pent-4-enoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-3-4-6(9)8-5-7(10)11/h2H,1,3-5H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVCNIBHCQRXDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50665204
Record name N-Pent-4-enoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine, N-(1-oxo-4-pentenyl)-

CAS RN

479640-27-2
Record name N-Pent-4-enoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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